4-Trifluoromethylnicotinoyl chloride

Vue d'ensemble

Description

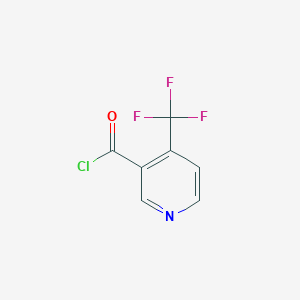

4-Trifluoromethylnicotinoyl chloride is an organic compound with the molecular formula C₇H₃ClF₃NO. It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a trifluoromethyl group, and the carboxylic acid group is converted to an acyl chloride. This compound is known for its reactivity and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Trifluoromethylnicotinoyl chloride can be synthesized from 4-trifluoromethyl nicotinic acid. The typical synthetic route involves the reaction of 4-trifluoromethyl nicotinic acid with an acyl chlorination reagent such as oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane. The reaction is usually carried out at room temperature for about an hour .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the product. The reaction conditions are carefully controlled to minimize the formation of by-products and to ensure the safety of the process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Trifluoromethylnicotinoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: It can be hydrolyzed to 4-trifluoromethyl nicotinic acid in the presence of water.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Amines: React with this compound to form amides under mild conditions.

Alcohols: React to form esters, typically in the presence of a base like pyridine.

Water: Hydrolyzes the compound to the corresponding acid.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

4-Trifluoromethyl nicotinic acid: Formed from hydrolysis.

Applications De Recherche Scientifique

4-Trifluoromethylnicotinoyl chloride is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Industry: In the production of agrochemicals such as insecticides and herbicides

Mécanisme D'action

The mechanism of action of 4-trifluoromethylnicotinoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which can modify the structure and function of biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Trifluoromethyl nicotinic acid

- 4-Trifluoromethylpyridine

- 4-Trifluoromethylbenzoyl chloride

Uniqueness

4-Trifluoromethylnicotinoyl chloride is unique due to its combination of the trifluoromethyl group and the acyl chloride functionality. This combination imparts high reactivity and stability, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability that is advantageous in various chemical transformations .

Activité Biologique

4-Trifluoromethylnicotinoyl chloride, a derivative of nicotinic acid, has garnered attention in the field of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This compound is primarily recognized as a metabolite of flonicamid, an insecticide used in agriculture. Understanding the biological activity of this compound is crucial for evaluating its safety and efficacy in various applications.

- Chemical Formula : C₇H₃ClF₃NO

- Molecular Weight : 209.55 g/mol

- CAS Number : 104326-73-0

Biological Activity

This compound exhibits several biological activities that are significant in both agricultural and medicinal contexts:

1. Insecticidal Properties

- As a metabolite of flonicamid, this compound contributes to the insecticidal efficacy of the parent compound. Studies indicate that this compound acts on the nervous system of insects, leading to paralysis and death. It has been shown to affect various pests, including aphids and whiteflies, making it a valuable agent in pest management strategies .

2. Toxicological Studies

- Toxicological assessments have revealed that exposure to this compound can lead to various adverse effects. In rodent studies, significant changes in biochemical parameters were noted, alongside increased organ weights and histopathological changes in organs such as the liver and lungs . Notably, a no observed adverse effect level (NOAEL) could not be established at lower doses, indicating a need for careful management of exposure levels .

3. Antimicrobial Activity

- Preliminary studies suggest potential antimicrobial properties of this compound. Research indicates that its derivatives may exhibit activity against specific bacterial strains, although comprehensive studies are still required to elucidate the mechanisms involved .

Case Study 1: Toxicity in Rodents

A study involving chronic exposure to flonicamid and its metabolites, including this compound, demonstrated significant lung pathology in mice. The study found a statistically significant increase in the incidence of adenomas and carcinomas at higher doses, highlighting the potential long-term risks associated with exposure to this compound .

Case Study 2: Insecticidal Efficacy

Research conducted on the efficacy of flonicamid against aphid populations revealed that its metabolite, this compound, played a crucial role in enhancing insecticidal activity. The study noted rapid knockdown effects on treated insects within hours of exposure .

Data Tables

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 104326-73-0 |

| Molecular Weight | 209.55 g/mol |

| Insecticidal Activity | Effective against aphids |

| NOAEL (Rodent Studies) | Not established |

Propriétés

IUPAC Name |

4-(trifluoromethyl)pyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-6(13)4-3-12-2-1-5(4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNBSJMFXJQGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472852 | |

| Record name | 4-trifluoromethylnicotinoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104326-73-0 | |

| Record name | 4-trifluoromethylnicotinoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.